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N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride

KRAS G12V Fragment-based drug discovery NMR screening

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1255718-31-0) is a 1,4-disubstituted pyrazole fragment that was identified as a validated hit in an NMR-based fragment screen of 890 compounds against the oncogenic KRAS G12V mutant. The compound, designated fragment 9 (SMILES: CNCc1cn(-c2ccccc2)nc1.Cl), binds within the switch I/II effector interface pocket of KRAS G12V–GMPPNP with a KD of 3.3 mM (class 2 binder), and its 3D binding pose has been solved by NMR molecular replacement (NMR²) and deposited as PDB 8QDW.

Molecular Formula C11H14ClN3
Molecular Weight 223.70
CAS No. 1255718-31-0
Cat. No. B3094254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
CAS1255718-31-0
Molecular FormulaC11H14ClN3
Molecular Weight223.70
Structural Identifiers
SMILESCNCC1=CN(N=C1)C2=CC=CC=C2.Cl
InChIInChI=1S/C11H13N3.ClH/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11;/h2-6,8-9,12H,7H2,1H3;1H
InChIKeyLZGVNPXYTRDWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1255718-31-0): Fragment-Defined KRAS G12V Ligand with Solved 3D Binding Mode


N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS 1255718-31-0) is a 1,4-disubstituted pyrazole fragment that was identified as a validated hit in an NMR-based fragment screen of 890 compounds against the oncogenic KRAS G12V mutant [1]. The compound, designated fragment 9 (SMILES: CNCc1cn(-c2ccccc2)nc1.Cl), binds within the switch I/II effector interface pocket of KRAS G12V–GMPPNP with a KD of 3.3 mM (class 2 binder), and its 3D binding pose has been solved by NMR molecular replacement (NMR²) and deposited as PDB 8QDW [1]. It is supplied as a hydrochloride salt (MW 223.70, LogP 1.56, purity typically ≥95 %) from multiple specialty chemical vendors and carries the MDL identifier MFCD18483568 .

Why Pan-Pyrazole or Generic Fragment Replacements Cannot Substitute N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride in KRAS-Targeted FBDD Campaigns


Within the 1-phenylpyrazole fragment class, even minor structural changes produce measurable shifts in KRAS G12V affinity, chemical shift perturbation magnitude, and the number of intermolecular NOEs that define the binding pose [1]. Removing the N-methyl group yields the primary amine analog (CAS 400877-10-3), which gains one hydrogen-bond donor and loses 0.38 LogP units, altering both membrane permeability potential and the hydrogen-bonding network within the switch I/II pocket [1][2]. Likewise, replacing the pyrazole core with a pyrrole (fragment 14) or appending a fluorine atom to the phenyl ring (fragment 5) results in KD values that differ by 1.6‑ to 2.9‑fold from the target compound, with distinct NOE patterns that reflect divergent binding trajectories [1]. These quantitative differences mean that in any fragment-to-lead optimization campaign, substituting the exact fragment 9 chemical structure with a close analog will alter the SAR starting point and cannot be assumed to preserve binding mode, affinity rank, or synthetic vector geometry.

Quantitative Evidence Differentiating N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride from Closest Analogs for Scientific Procurement


KRAS G12V Fragment Binding Affinity: 1.6‑Fold Stronger than the Closest Pyrazole-Class Comparator in the Same Screen

In a head-to-head fragment screen of 890 compounds by STD-NMR and subsequent ¹⁵N-HSQC titration, the target compound (fragment 9; CNCc1cn(-c2ccccc2)nc1.Cl) exhibited a KD of 3.3 mM for KRAS G12V–GMPPNP, whereas the closest pyrazole analog in the same class (fragment 5; Cc1n[nH]cc1CNc(cccc1)c1F) yielded a KD of 5.2 mM [1]. Both belong to class 2 and produced 10 and 13 intermolecular NOEs, respectively, confirming that they engage the switch I/II pocket but with measurably different binding strengths [1]. The 1.6‑fold affinity advantage of fragment 9 is reproducible within the same experimental system (TITAN analysis of ¹⁵N,¹H-HSQC titrations at 298 K, pD 7.4) [1].

KRAS G12V Fragment-based drug discovery NMR screening KD determination Pyrazole fragment

Physicochemical Differentiation: N-Methylation Reduces Hydrogen-Bond Donor Count by One and Increases LogP by 0.38 Units Relative to the Des-Methyl Analog

The target compound (tertiary amine, LogP 1.56, 0 HBD) differs from its des-methyl primary amine analog (1-(1-phenyl-1H-pyrazol-4-yl)methanamine, LogP 1.18, 1 HBD) by a single N-methyl group [1]. N-Methylation of secondary amines is documented to increase LogD by approximately 0.3–0.5 units and reduce the pKa of the conjugate acid by about 1 unit (from ~10.5 to ~9.2) [2]. The practical consequence is that the target compound presents a lower cationic fraction at physiological pH and one fewer hydrogen-bond donor, both of which are correlated with improved passive membrane permeability in fragment-to-lead progression [2].

Lipophilicity Hydrogen-bond donor N-methylation Physicochemical properties Fragment optimization

Solved 3D Co-Complex Structure with KRAS G12V by NMR² Provides Atomic-Level Binding Mode Information Absent for Most Fragment Analogs

Among the 13 fragments characterized in the KRAS G12V screen, only 9 yielded sufficient intermolecular NOEs to permit NMR² structure calculation [1]. The target compound (fragment 9) produced 10 intermolecular NOEs, enabling a well-defined 3D structure of the KRAS–fragment complex (PDB 8QDW) that maps the 1-phenylpyrazole scaffold to the switch I/II pocket [1][2]. In contrast, fragments with similar or even higher affinity (e.g., fragment 14, KD 3.2 mM) gave zero intermolecular NOEs, precluding structure determination [1]. The availability of an experimentally determined binding pose for fragment 9 de-risks structure-guided optimization, as vectors for fragment growing and merging can be rationally selected from the solved complex.

NMR molecular replacement Protein-ligand complex KRAS G12V PDB 8QDW Structural biology

Hydrochloride Salt Form Ensures Defined Stoichiometry, Solid-State Stability, and Aqueous Solubility Advantages Over the Free Base for Assay-Ready Formulation

The target compound is supplied as the hydrochloride salt (CAS 1255718-31-0, MW 223.70), which provides a defined salt stoichiometry and is reported as a solid at ambient temperature . In contrast, the free base form (CAS 868552-05-0, MW 187.24) is an oil or low-melting solid that poses challenges in accurate weighing and long-term storage . Hydrochloride salts of aliphatic amines generally exhibit aqueous solubility >10 mg mL⁻¹ at pH 7, whereas the free base typically shows solubility <1 mg mL⁻¹ [1]. For fragment screening where compounds are dosed at 1–5 mM in aqueous buffer, the superior solubility of the HCl salt directly translates to reduced risk of compound precipitation and false-negative screening results.

Salt form Hydrochloride Solubility Solid-state stability Fragment library

NMR Quality Control Verification in BMRB Fragment Library Confirms Identity and Purity Suitable for Reproducible Screening

The target compound (free base form) is cataloged in the Biological Magnetic Resonance Bank (BMRB) as entry bmse011449, part of a fragment library subjected to NMR quality control for screening applications [1]. This entry includes verified molecular formula (C₁₁H₁₃N₃), monoisotopic mass (187.110947431), IUPAC name, and InChI string, providing orthogonal identity confirmation beyond vendor certificates of analysis [1]. In contrast, the des-methyl primary amine analog (CAS 400877-10-3) is sold by Sigma-Aldrich under the AldrichCPR program with an explicit disclaimer that no analytical data is collected and the product is sold 'as-is' . For procurement decisions where compound identity confidence is paramount, the BMRB-verified fragment 9 offers a higher level of characterization.

Fragment library QC NMR BMRB Identity verification Reproducibility

Optimal Scientific and Industrial Use Cases for N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride Based on Quantitative Differentiation Evidence


Starting Fragment for KRAS G12V Switch I/II Pocket Inhibitor Optimization with a Solved 3D Co-Complex

The compound is ideally suited as a validated starting fragment for structure-guided optimization of KRAS G12V inhibitors targeting the effector-binding switch I/II pocket. Its KD of 3.3 mM and 10 intermolecular NOEs, culminating in the NMR²-solved PDB 8QDW structure, provide a direct atomic-level map of the binding pose that can be exploited for fragment growing, merging, or linking [1]. This structural information, absent for fragments with comparable affinity such as fragment 14, gives medicinal chemistry teams a concrete basis for vector exploration and pharmacophore modeling [1].

Lipophilicity-Optimized Fragment for Permeability-Conscious Lead Discovery Programs

With a measured LogP of 1.56, zero hydrogen-bond donors, and a predicted pKa of ~9.24, the target compound occupies a favorable physicochemical space for fragment-based lead discovery where cellular permeability is a priority [1]. Its N-methylation distinguishes it from the des-methyl primary amine analog (LogP 1.18, 1 HBD) by reducing polarity and hydrogen-bonding capacity, features that have been correlated with improved passive membrane permeation in fragment libraries [2]. This makes it a more suitable choice for programs targeting intracellular proteins such as KRAS.

Assay-Ready Fragment for High-Throughput Biophysical and Biochemical Screening Campaigns

Supplied as a hydrochloride salt with purity ≥95 % and verified by independent NMR quality control in the BMRB fragment library (bmse011449), the compound is ready for direct use in STD-NMR, HSQC titration, SPR, or thermal shift assays without additional purification [1]. The defined salt form ensures aqueous solubility sufficient for screening at 1–5 mM, reducing the risk of false negatives due to compound precipitation—a known limitation when using free base analogs with poor solubility [2].

Procurement for SAR-by-Catalog Exploration Around the 1-Phenylpyrazole Scaffold

The solved binding mode and quantitative SAR data from the KRAS G12V screen position fragment 9 as a reference compound for 'SAR-by-catalog' approaches, where commercially available close analogs (e.g., fragment 5 with KD 5.2 mM, or the des-methyl analog) are purchased and tested to rapidly probe the chemical space around the 1-phenylpyrazole core [1]. Because the target compound has a demonstrated 1.6‑fold affinity advantage and structural tractability, it serves as the logical anchor point for such iterative library expansion efforts [1].

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